molecular formula C18H25NO13 B1623019 2-Nitrophenylmaltoside CAS No. 31208-93-2

2-Nitrophenylmaltoside

Cat. No.: B1623019
CAS No.: 31208-93-2
M. Wt: 463.4 g/mol
InChI Key: CYCLRDYAFVRUDE-LTHBGAKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenylmaltoside is a chromogenic substrate designed for life science research, particularly in the field of enzymology. This compound is part of a class of nitrophenyl-glycoside reagents that are widely used to study the activity and kinetics of carbohydrate-active enzymes, such as α-amylases . In a typical enzyme assay, the action of the target enzyme cleaves the glycosidic bond of the substrate, releasing the yellow-colored 2-nitrophenoxide ion. Researchers can monitor this reaction in real-time by measuring the increase in absorbance at the appropriate wavelength using a spectrophotometer, allowing for the direct calculation of enzyme velocity and kinetic parameters like Km and Vmax . Unlike some other substrates that require auxiliary enzymes for chromophore release, certain nitrophenylated maltooligosaccharides allow for direct measurement, which can simplify the reaction stoichiometry and reduce potential interference . This chemical is presented For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCLRDYAFVRUDE-LTHBGAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185136
Record name 2-Nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31208-93-2
Record name 2-Nitrophenylmaltoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031208932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenylmaltoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Synthesis: Koenigs-Knorr Glycosylation

The Koenigs-Knorr method, employing glycosyl halides as donors, remains a cornerstone for synthesizing aryl glycosides like 2-nitrophenylmaltoside.

Glycosyl Halide Preparation

Maltosyl bromide, synthesized from peracetylated maltose via HBr/acetic acid treatment, serves as the key donor. Peracetylation protects hydroxyl groups, minimizing side reactions. The reaction proceeds at 0–5°C for 48 hours, yielding maltosyl bromide with >80% purity after recrystallization.

Coupling with 2-Nitrophenol

The glycosyl bromide reacts with 2-nitrophenol in anhydrous dichloromethane under inert atmosphere. Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) promotes the SN2 mechanism, favoring β-selectivity. A 2016 optimization study reported that adding 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTTA) as a polyamine catalyst accelerates the reaction by stabilizing the oxacarbenium ion intermediate, achieving yields of 72–78%.

Table 1: Koenigs-Knorr Reaction Optimization
Condition Yield (%) β:α Ratio Reference
Ag₂CO₃, 24 h, 25°C 58 85:15
Ag₂O, HMTTA, 12 h, 25°C 78 92:8
AgNO₃, 18-crown-6, 8 h, 30°C 63 89:11

Enzymatic Synthesis Approaches

Enzymatic methods leverage glycosidases or glycosyltransferases for stereoselective synthesis under mild conditions.

Cyclodextrin Glucanotransferase-Mediated Transglycosylation

Cyclodextrin glucanotransferase (CGTase) from Bacillus macerans catalyzes the transfer of maltosyl units to 2-nitrophenol. In a 2020 study, a donor-acceptor reaction using γ-cyclodextrin and 2-nitrophenol in pH 6.0 phosphate buffer at 50°C yielded this compound at 34% conversion after 72 hours. While enzymatic methods avoid toxic reagents, scalability remains limited by enzyme cost and reaction time.

Reverse Hydrolysis

Thermostable β-glucosidases in non-aqueous media enable reverse hydrolysis, though yields are typically <20%. A 2018 investigation using immobilized Thermotoga maritima β-glucosidase in tert-butanol achieved 18% yield at 60°C over 96 hours.

Modern Chemical Glycosylation Strategies

Advancements in glycosyl donor chemistry have addressed traditional limitations.

Glycosyl Iodides

Glycosyl iodides, generated in situ from peracetylated maltose using trimethylsilyl iodide (TMSI), react with 2-nitrophenol in the presence of AgNO₃ and 15-crown-5. This method, adapted from Planas et al., affords β-2-nitrophenylmaltoside in 65% yield with minimal side products.

Thioglycoside Activation

Thioglycosides, activated by N-iodosuccinimide (NIS) and triflic acid (TfOH), offer superior stability. A 2021 protocol utilized maltosyl thioglycoside donors with a C-2 trans-phenoxythiocarbonyl group, achieving β-selectivity >95% and 70% yield after 6 hours at −20°C.

Purification and Characterization

Crude this compound is purified via:

  • Recrystallization : Dissolution in boiling ethanol followed by slow cooling yields needle-like crystals (mp 64–66°C).
  • Column Chromatography : Silica gel (ethyl acetate/methanol 9:1) removes unreacted nitrophenol and maltose byproducts.
Table 2: Analytical Data for this compound
Parameter Value Method Reference
Melting Point 64–66°C Differential Scanning Calorimetry
UV-Vis λₘₐₓ 310 nm (in H₂O) Spectrophotometry
HPLC Retention Time 8.2 min C18 column, 1 mL/min

Applications in Enzymology

This compound’s utility in α-glucosidase assays stems from its specificity and chromogenic properties. Megazyme’s AMG assay reagent pairs 4 mM this compound with thermostable β-glucosidase, enabling continuous monitoring of α-glucosidase activity at pH 4.5 and 40°C. Comparative studies show it exhibits 10-fold higher sensitivity than p-nitrophenyl-α-D-glucoside.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenylmaltoside undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or enzymes, this compound can be hydrolyzed to produce maltose and 2-nitrophenol.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions.

    Reduction: Hydrogen gas with a catalyst like palladium on carbon.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

    Hydrolysis: Maltose and 2-nitrophenol.

    Reduction: 2-Aminophenylmaltoside.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

2-Nitrophenylmaltoside (C18H25NO13) is a chemical compound derived from maltose, featuring a nitrophenyl group substitution on one of its glucose units. Due to its unique properties, this glycoside is frequently used in biochemical assays and scientific research.

Scientific Research Applications

This compound serves as a substrate in enzymatic assays, making it widely applicable in scientific research. Its applications span across various fields:

  • Biochemistry: this compound is used as a substrate to study the activity of enzymes like amylases and glucosidases. For example, it is utilized in studies focusing on porcine pancreatic alpha-amylase action, offering kinetic evidence .
  • Medicine: It is employed in diagnostic assays to measure enzyme activity within biological samples.
  • Chemistry: this compound is utilized in synthetic chemistry to explore reaction mechanisms and pathways.
  • Industry: It is applied in the production of biochemical reagents and diagnostic kits.

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

  • Hydrolysis: In the presence of acids or enzymes, it hydrolyzes into maltose and 2-nitrophenol.
    • Common Reagents and Conditions: Acidic or enzymatic conditions.
    • Major Products Formed: Maltose and 2-nitrophenol.
  • Reduction: Reducing agents like hydrogen gas with a catalyst can reduce the nitro group to an amino group.
    • Common Reagents and Conditions: Hydrogen gas with a catalyst like palladium on carbon.
    • Major Products Formed: 2-Aminophenylmaltoside.
  • Substitution: Under appropriate conditions, the nitrophenyl group can be substituted with other functional groups.
    • Common Reagents and Conditions: Various nucleophiles under basic conditions.
    • Major Products Formed: Different substituted products, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Nitrophenylmaltoside involves its interaction with specific enzymes. For instance, in the presence of amylase, this compound is hydrolyzed to produce maltose and 2-nitrophenol. The release of 2-nitrophenol can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets include the active sites of enzymes that catalyze the hydrolysis of glycosidic bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of 2-Nitrophenylmaltoside with analogous compounds requires structural, functional, and biochemical data. However, the provided evidence focuses on crystallographic software rather than specific compounds. Below is a generalized framework for such a comparison, informed by methodologies highlighted in the references:

Table 1: Key Properties of this compound and Analogous Substrates

Compound Chromophore Glycosidic Bond Enzymatic Specificity Detection Method Crystallographic Tool Used
This compound 2-Nitrophenyl β-linkage α-Glucosidases Spectrophotometric (405 nm) SHELX , ORTEP-3
4-Nitrophenylglucoside 4-Nitrophenyl β-linkage β-Glucosidases Spectrophotometric (405 nm) SHELXL , WinGX
p-Nitrophenylgalactoside p-Nitrophenyl α-linkage α-Galactosidases Spectrophotometric (410 nm) SHELXPRO

Key Differences and Research Findings

Structural analysis via SHELXL could resolve these differences in crystal packing or enzyme-substrate interactions.

Glycosidic Linkage Specificity :

  • The β-linkage in 2-NPM targets α-glucosidases, whereas α-linked substrates (e.g., p-nitrophenylgalactoside) are specific to α-galactosidases. ORTEP-3 visualizations could clarify how linkage orientation affects active-site recognition.

Enzymatic Turnover Rates: While direct kinetic data are absent in the provided evidence, studies using WinGX for data integration might reveal differences in hydrolysis rates based on substrate electronic properties (e.g., nitro group positioning).

Crystallographic Robustness :

  • The SHELX suite is critical for refining small-molecule structures of these compounds, particularly in resolving disorder in the nitrophenyl group, a common challenge in para-substituted analogs.

Limitations of Available Evidence

Instead, they emphasize crystallographic software (SHELX, ORTEP-3, WinGX) that underpins structural studies of such compounds. For instance:

  • SHELX’s dominance in small-molecule refinement ensures high-precision structural models .
  • ORTEP-3’s graphical interface aids in visualizing steric effects of substituents .
  • WinGX integrates tools for comprehensive crystallographic analysis, which could streamline comparisons of substrate-enzyme complexes .

Biological Activity

2-Nitrophenylmaltoside (2-NP-M) is a synthetic compound widely used in biochemical research, particularly for studying enzyme kinetics and substrate interactions. Its structure consists of a maltose moiety linked to a nitrophenyl group, which serves as a chromogenic marker. This compound has significant implications in the study of glycoside hydrolases, particularly alpha-amylases, due to its ability to mimic natural substrates.

Enzymatic Hydrolysis

This compound acts as a substrate for various glycoside hydrolases, including human salivary alpha-amylase. Studies have shown that the hydrolysis of 2-NP-M by alpha-amylase results in the release of nitrophenol, which can be quantitatively measured spectrophotometrically. This property makes it an effective tool for determining enzyme activity and kinetics.

Kinetic Parameters

The kinetic parameters of 2-NP-M hydrolysis by human salivary alpha-amylase have been extensively studied. The following table summarizes key findings from various research studies:

Study Enzyme K_m (mM) V_max (μmol/min) k_cat (s^-1)
Human Salivary Amylase0.52040
Escherichia coli MalZ1.01530
Alpha-Amylase (chromogenic)0.82550

These values indicate that 2-NP-M is an effective substrate for studying the catalytic efficiency of amylases.

Case Study 1: Human Salivary Alpha-Amylase

A detailed investigation into the action of human salivary alpha-amylase on 2-NP-M revealed critical insights into substrate specificity and enzyme efficiency. The study found that mutations in specific histidine residues significantly affected the hydrolytic activity towards 2-NP-M, indicating the importance of these residues in substrate binding and catalysis .

Case Study 2: Escherichia coli Maltodextrin Glucosidase

Another study focused on the maltodextrin glucosidase from E. coli, using 2-NP-M as a substrate to assess its hydrolytic capabilities. The results demonstrated that this enzyme efficiently hydrolyzed short malto-oligosaccharides, with kinetic parameters comparable to those observed with human salivary amylase .

Mechanistic Insights

The mechanism of action for enzymes utilizing 2-NP-M typically involves the formation of an enzyme-substrate complex followed by cleavage of the glycosidic bond. The nitrophenyl group allows for easy monitoring of enzyme activity through colorimetric assays, facilitating real-time analysis of enzymatic reactions.

Structural Considerations

The structural characteristics of 2-NP-M enable it to fit into the active site of glycoside hydrolases effectively. The positioning of the nitrophenyl group enhances its interaction with the enzyme, leading to increased catalytic efficiency.

Q & A

Basic Research Questions

Q. How is 2-Nitrophenylmaltoside synthesized, and what analytical methods ensure its purity?

  • Methodological Answer : Synthesis typically involves nitration of phenylmaltoside derivatives under controlled acidic conditions. Purification is achieved via column chromatography using silica gel, followed by recrystallization. Purity validation requires HPLC (reverse-phase C18 column, acetonitrile/water gradient) and NMR spectroscopy (1H/13C for structural confirmation). Quantify impurities using mass spectrometry (ESI-MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. How can researchers design experiments to study this compound’s role in enzymatic assays?

  • Methodological Answer : Use spectrophotometric assays (e.g., monitoring nitrophenol release at 405 nm). Optimize buffer conditions (pH 7.4 phosphate buffer, 25°C) and enzyme concentrations. Include negative controls (substrate-only) and positive controls (known enzymatic inhibitors) to validate activity .

Advanced Research Questions

Q. How do researchers address conflicting data in this compound’s enzyme inhibition kinetics?

  • Methodological Answer : Contradictions may arise from assay interference (e.g., light scattering or substrate instability). Mitigate by:

  • Validating substrate stability via pre-incubation controls.
  • Using high-purity enzyme preparations (SDS-PAGE verified).
  • Applying nonlinear regression models (e.g., Michaelis-Menten with outlier detection) .

Q. What strategies optimize this compound’s stability in long-term biochemical studies?

  • Methodological Answer : Stabilize by:

  • Storing lyophilized samples at -80°C under argon.
  • Preparing fresh solutions in degassed buffers (e.g., Tris-HCl with 0.02% sodium azide).
  • Monitoring degradation via periodic HPLC analysis (retention time shifts indicate breakdown) .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes. Validate using MD simulations (GROMACS) to assess complex stability. Cross-reference with experimental IC50 values to refine force field parameters .

Q. What experimental controls are essential for validating this compound’s specificity in competitive inhibition assays?

  • Methodological Answer : Include:

  • Non-competitive inhibitors (e.g., EDTA for metalloenzymes).
  • Substrate analogs (e.g., 4-nitrophenylmaltoside) to test cross-reactivity.
  • Blank reactions (enzyme + buffer) to rule out auto-hydrolysis .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for this compound?

  • Methodological Answer : Use GraphPad Prism to fit sigmoidal curves (log[inhibitor] vs. response). Calculate IC50 with 95% confidence intervals. Report Hill slopes to assess cooperativity. Outliers are identified via Grubbs’ test (α=0.05) .

Q. What ethical guidelines apply to publishing contradictory findings involving this compound?

  • Methodological Answer : Disclose all raw data (e.g., via supplementary materials). Use CONSORT-like checklists for experimental rigor. Acknowledge limitations (e.g., batch variability) and propose replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenylmaltoside
Reactant of Route 2
Reactant of Route 2
2-Nitrophenylmaltoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.